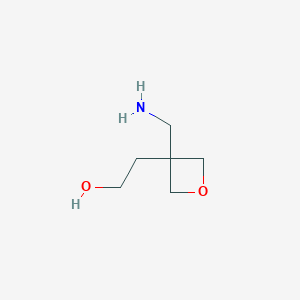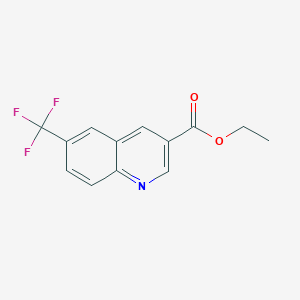
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound . It’s a derivative of quinoline, which is a heterocyclic compound with a wide range of applications in medicinal chemistry . Quinoline derivatives have been reported to possess antiseptic, antipyretic, and antiperiodic action .
Synthesis Analysis
The synthesis of similar compounds, such as ethyl-2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques . The HRMS of compounds showed a molecular ion peak M+ in the positive mode .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate, followed by a reaction with POCl3 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, include a boiling point of 351.8°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity : Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate derivatives have shown promise as antibacterial agents. A study conducted by Lingaiah et al. (2012) synthesized novel α-amino acid functionalized quinolone derivatives and evaluated their antibacterial activity against various bacterial strains, identifying specific compounds as particularly effective (Lingaiah et al., 2012).
Synthesis of Quinoline Derivatives : The compound has been used in the synthesis of various quinoline derivatives with potential applications in medicinal chemistry. For instance, Usachev et al. (2014) demonstrated the synthesis of 3-(trifluoromethyl)indeno[2,1-c]pyran-1,9-diones, leading to carbostyril derivatives via a reaction with sodium azide (Usachev et al., 2014).
Application in Organic Synthesis : It has been used in visible-light-induced radical bromination, as demonstrated by Li (2015), showcasing its versatility in organic synthesis processes (Li, 2015).
Synthesis of Pyrimidine Derivatives : The compound plays a role in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, as researched by Holla et al. (2006). These derivatives were evaluated for their antibacterial and antifungal activities, highlighting the compound's utility in developing potential antimicrobial agents (Holla et al., 2006).
Photodiode Applications : Elkanzi et al. (2020) synthesized a novel derivative of this compound for use in photodiode applications, showcasing its potential in optoelectronic devices (Elkanzi et al., 2020).
Wirkmechanismus
Target of Action
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate, a derivative of quinoline, has been found to exhibit cytotoxic activity against various cancer cell lines . Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, antifungal, antimicrobial, inhibiting agents, and anticancer properties .
Mode of Action
The compound’s mode of action is primarily through its antiproliferative activity, which is achieved by inhibiting various enzymes including topoisomerase, thymidylate synthase, telomerase, and different protein kinases . These enzymes play crucial roles in DNA replication and cell division, and their inhibition can lead to the death of cancer cells .
Biochemical Pathways
Given its inhibitory effects on key enzymes involved in dna replication and cell division, it’s likely that the compound affects pathways related to these processes .
Pharmacokinetics
The compound’s molecular weight (26922 g/mol) and its physical properties such as boiling point (3489°C at 760 mmHg) and vapor pressure (489E-05mmHg at 25°C) suggest that it may have good bioavailability .
Result of Action
This compound exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . This suggests that the compound’s action results in the death of these cancer cells.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its melting point of >300°C . .
Safety and Hazards
For similar compounds, hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash hands thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Zukünftige Richtungen
While specific future directions for Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate are not mentioned in the available data, research into quinoline derivatives continues due to their wide range of applications in medicinal chemistry . The search continues to find a better and improved methodology for the preparation of these important quinolines .
Biochemische Analyse
Biochemical Properties
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit moderate cytotoxic activity against cancer cell lines such as MCF-7 mammary gland cancer cells and HePG2 hepatocellular carcinoma cells . The compound’s interactions with these cells suggest that it may inhibit certain enzymes or proteins involved in cell proliferation and survival.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound exhibits cytotoxic effects on cancer cell lines, indicating its potential to disrupt cell signaling pathways that regulate cell growth and division . Additionally, it may alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound is known to bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit topoisomerase, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, the compound’s trifluoromethyl group may enhance its binding affinity to target proteins, increasing its efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound may also lead to adaptive cellular responses, altering its initial effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation, leading to the formation of metabolites that can influence its biological activity . Additionally, it may affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells can influence its efficacy and toxicity. Understanding these processes is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-5-8-6-10(13(14,15)16)3-4-11(8)17-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJWXJLZVCUHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855852 | |
| Record name | Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71083-15-3 | |
| Record name | Ethyl 6-(trifluoromethyl)-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



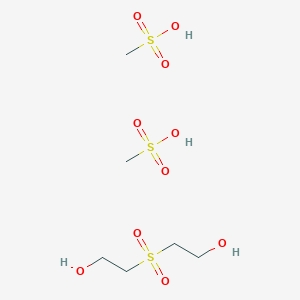

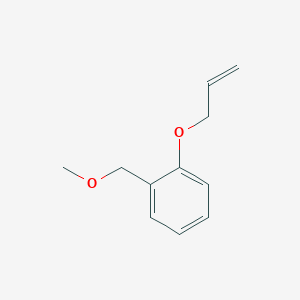
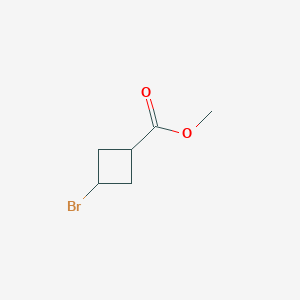
![Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester](/img/structure/B1401531.png)



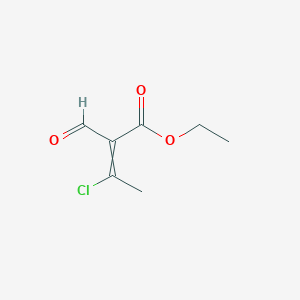
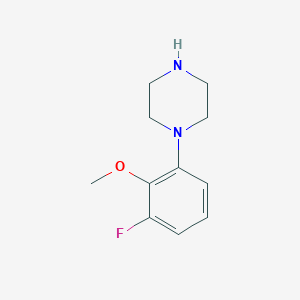
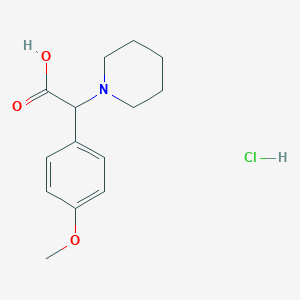

![4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B1401547.png)
